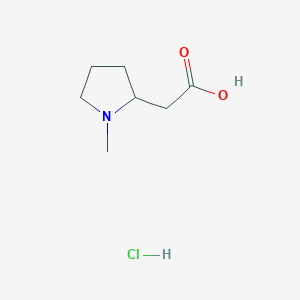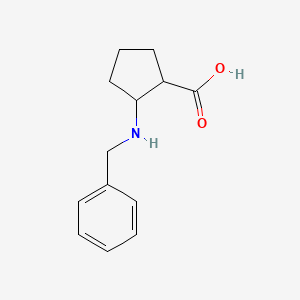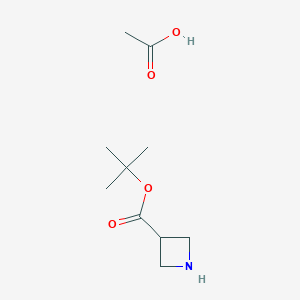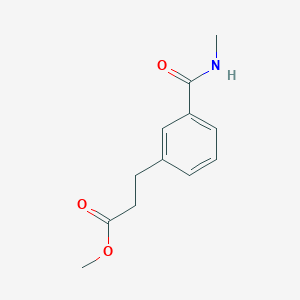![molecular formula C9H10BrNO2 B1400433 3-Bromo-5-[1,3]dioxolan-2-yl-phenylamine CAS No. 936844-19-8](/img/structure/B1400433.png)
3-Bromo-5-[1,3]dioxolan-2-yl-phenylamine
Descripción general
Descripción
3-Bromo-5-[1,3]dioxolan-2-yl-phenylamine is a chemical compound with the molecular formula C9H10BrNO2 . It is used in the preparation of luminogens and fluorescent polyimides .
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-[1,3]dioxolan-2-yl-phenylamine consists of a phenylamine group attached to a 1,3-dioxolane ring via a bromine atom .Physical And Chemical Properties Analysis
3-Bromo-5-[1,3]dioxolan-2-yl-phenylamine has a molecular weight of 244.087 .Aplicaciones Científicas De Investigación
Brominated Compound Toxicity and Environmental Impact
- Polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) are contaminants found in brominated flame retardants, produced during combustion. They are structurally similar to polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs), sharing similar toxicological profiles. These compounds can cause dermal, hepatic, and gastrointestinal toxicities in humans, raising environmental and health concerns (Mennear & Lee, 1994).
Atmospheric Chemistry of Brominated Compounds
- Bromoform (CHBr3), a significant source of atmospheric organic bromine, originates from macroalgal and planktonic sources in the ocean. It plays a crucial role in atmospheric chemistry by contributing reactive halogens to the troposphere and lower stratosphere. Understanding its sea-to-air flux, which is highly variable spatially and temporally, is essential for atmospheric modeling and assessing its environmental impact (Quack & Wallace, 2003).
Research on Somatic Stem Cells
- Studies on somatic stem cells (SSCs) in the context of leiomyoma formation highlight the potential implications of brominated compounds like 5-bromo-2'-deoxyuridine (BrdU) in biomedical research. These studies contribute to understanding the origin of benign tumors and developing new therapeutic approaches (Mas et al., 2014).
Brominated Flame Retardants and Environmental Concerns
- The increasing use of brominated flame retardants (BFRs) has led to concerns about the emission of brominated compounds and their by-products, such as PBDD/Fs and PXDD/Fs, during combustion processes. These compounds pose significant environmental and health risks due to their structural similarities and comparable formation pathways to PCDD/Fs. Understanding their formation mechanisms and emissions is crucial for environmental safety and health risk assessments (Zhang, Buekens, & Li, 2016).
Safety And Hazards
Propiedades
IUPAC Name |
3-bromo-5-(1,3-dioxolan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-7-3-6(4-8(11)5-7)9-12-1-2-13-9/h3-5,9H,1-2,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXDIAXNQUVUNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC(=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701274350 | |
| Record name | 3-Bromo-5-(1,3-dioxolan-2-yl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701274350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-[1,3]dioxolan-2-yl-phenylamine | |
CAS RN |
936844-19-8 | |
| Record name | 3-Bromo-5-(1,3-dioxolan-2-yl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936844-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-(1,3-dioxolan-2-yl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701274350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



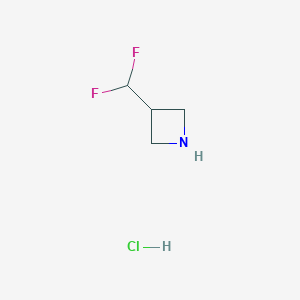
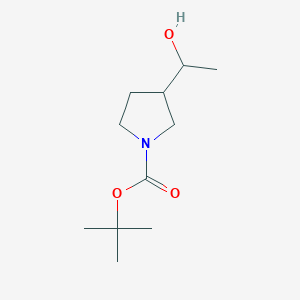
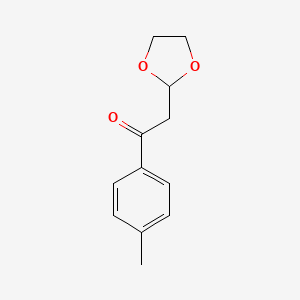
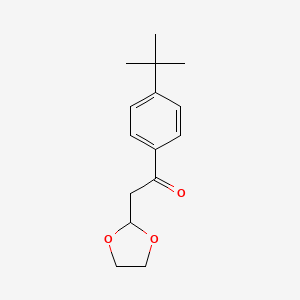
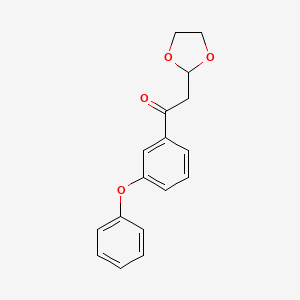
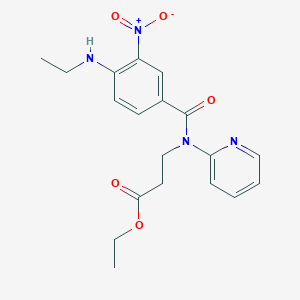
![[4-(Morpholin-4-yl)-3-(trifluoromethyl)phenyl]methanamine](/img/structure/B1400362.png)
